{2-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid is a complex organic compound featuring a dual benzimidazole structure. This compound is recognized for its potential biological activities, particularly in medicinal chemistry. The chemical formula for this compound is , and it has been assigned the CAS number 891450-15-0. The compound's structural uniqueness arises from the combination of two benzimidazole moieties linked through a methylene bridge, with an acetic acid functional group.
This compound can be sourced from various chemical suppliers, including Matrix Scientific and VWR, which provide it for research and development purposes . The synthesis of derivatives of benzimidazole compounds has been widely studied, highlighting their relevance in pharmacology and medicinal chemistry .
{2-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid belongs to the class of benzimidazole derivatives. Benzimidazoles are a group of heterocyclic compounds known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . This classification underlines the compound's significance in drug discovery and development.
The synthesis of {2-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid typically involves multi-step organic reactions. One common approach includes the reaction of 2-methylbenzimidazole with appropriate acetic acid derivatives under controlled conditions.
A general synthetic route may involve:
These methods have been documented in various studies focusing on benzimidazole derivatives .
The molecular structure of {2-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid can be represented as follows:
Key molecular data includes:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are utilized to confirm the structure and assess purity .
The compound can participate in various chemical reactions typical for carboxylic acids and amines. Notably:
The reactivity is influenced by the functional groups attached to the benzimidazole rings, which can modulate electronic properties and steric hindrance, affecting reaction pathways .
The mechanism of action for {2-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid is primarily related to its interaction with biological targets such as enzymes or receptors involved in disease processes.
Research indicates that benzimidazole derivatives can inhibit specific enzymes or modulate receptor activity, leading to therapeutic effects against infections or cancers. The exact mechanism often involves binding affinity studies and kinetic analyses to determine how effectively the compound interacts with its target .
Relevant analyses such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess thermal stability and phase transitions .
{2-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid has potential applications in:
Ongoing research continues to explore its full range of applications across various scientific disciplines .
Benzimidazole represents a privileged heterocyclic scaffold in pharmaceutical chemistry, characterized by the fusion of a benzene ring with an imidazole ring at the 4 and 5 positions. This bicyclic system constitutes the core structure of approximately 80% of marketed pharmaceuticals, owing to its versatile bioactivity profile and remarkable structural adaptability [3] [10]. The benzimidazole nucleus exhibits amphoteric properties, featuring an acidic NH group and weakly basic imine nitrogen atoms, enabling diverse salt formation capabilities and molecular interactions with biological targets [7] [9]. This molecular duality facilitates binding with enzymes, receptors, and nucleic acids through hydrogen bonding, π-π stacking, and electrostatic interactions, underpinning its broad therapeutic applications.
The scaffold's significance is exemplified in clinically established drugs including the antiparasitic triclabendazole, antiviral maribavir, and proton pump inhibitor omeprazole [9]. Furthermore, benzimidazole derivatives demonstrate expansive pharmacological reach, encompassing antimicrobial, antiviral, anticancer, anti-inflammatory, antidiabetic, and antitubercular activities [7] [9] [10]. This therapeutic versatility stems from strategic substitutions at N1, C2, C5, and C6 positions, which modulate electronic properties, lipophilicity, and steric bulk to optimize target engagement. The structural plasticity of benzimidazoles enables rational drug design approaches for addressing diverse disease pathways while maintaining favorable pharmacokinetic properties according to Lipinski's rule of five [9].
The incorporation of acetic acid functionalities (-CH₂COOH) into benzimidazole architectures significantly expands their pharmacological potential through multiple mechanistic avenues. This carboxylic acid-bearing spacer serves as a versatile bioisostere that enhances water solubility while preserving membrane permeability, addressing a critical limitation of purely aromatic benzimidazoles [5] [6]. The acetic acid moiety transforms passive drug molecules into zinc-binding pharmacophores capable of inhibiting metalloenzymes through coordinate covalent bonds with active-site zinc ions [7]. This mechanism is exemplified in histone deacetylase (HDAC) inhibitors and matrix metalloproteinase (MMP) inhibitors where the carboxylic acid chelates catalytic zinc.
Structurally, the acetic acid group acts as a flexible tether that connects benzimidazole units to additional pharmacophoric elements while maintaining conformational adaptability for optimal target interaction. In dimeric benzimidazoles, this linker enables dual-point binding to biological targets, significantly enhancing affinity and selectivity [2] [4]. The electron-withdrawing nature of the carboxylate group also modulates the π-electron density of the benzimidazole system, influencing redox potentials and charge distribution patterns critical for DNA intercalation or radical scavenging activities. Commercial derivatives like {2-[(methylthio)methyl]-1H-benzimidazol-1-yl}acetic acid (C₁₁H₁₂N₂O₂S, MW 236.29 g/mol) demonstrate how acetic acid appendages expand molecular diversity while preserving the core benzimidazole bioactivity [8].
Table 1: Structural and Bioactivity Comparison of Benzimidazole-Acetic Acid Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Reported Activities |
---|---|---|---|---|
(2-Methyl-1H-benzimidazol-1-yl)acetic acid | C₁₀H₁₀N₂O₂ | 190.20 | Monomeric, C2-methyl, acetic acid linker | Antimicrobial intermediate [6] |
{2-[(Methylthio)methyl]-1H-benzimidazol-1-yl}acetic acid | C₁₁H₁₂N₂O₂S | 236.29 | Thioether side chain, acetic acid linker | Chemical building block [8] |
{2-[(2-Methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid | C₁₈H₁₆N₄O₂ | 320.35 | Dimeric, twin benzimidazole cores, methyl substituent, acetic acid linker | Antiparasitic, enzyme inhibition [2] [4] |
{2-[(2-Methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid represents a structurally sophisticated dimeric benzimidazole characterized by the molecular formula C₁₈H₁₆N₄O₂ and molecular weight 320.35 g/mol [2] [4]. The compound features twin benzimidazole heterocycles connected through a methylene bridge (-CH₂-), with one benzimidazole unit containing a critical C2-methyl substituent and the other bearing the acetic acid (-CH₂COOH) functional group. This strategic arrangement creates three distinct pharmacophoric regions: (1) the 2-methylbenzimidazole domain providing hydrophobic character and steric specificity, (2) the central methylene linker offering conformational flexibility, and (3) the benzimidazole-acetic acid unit conferring hydrogen bonding capacity and ionic interactions.
The C2-methyl group on the first benzimidazole ring enhances electron density at N3 while creating steric hindrance that influences molecular orientation during target binding [6] [9]. This substituent also increases lipophilicity (log P), potentially enhancing membrane penetration. The acetic acid moiety on the second benzimidazole introduces hydrogen bond donor/acceptor capabilities and a negatively charged carboxylate at physiological pH, enabling ionic interactions with positively charged residues in enzyme binding pockets [5] [7]. The methylene bridge between nitrogen atoms (N-CH₂-N) permits rotational freedom, allowing the twin heterocycles to adopt coplanar or orthogonal orientations to accommodate diverse biological targets. This structural adaptability may facilitate simultaneous interaction with adjacent binding sites on proteins or nucleic acids.
Table 2: Structural Components and Their Pharmacological Contributions
Structural Element | Electronic Effects | Steric/Binding Contributions | Potential Biological Roles |
---|---|---|---|
2-Methylbenzimidazole Unit | Increased electron density at N3, enhanced basicity | Steric hindrance directing molecular orientation, hydrophobic pocket interaction | Tubulin binding, intercalation into DNA/RNA, hydrophobic target engagement |
Central Methylene Bridge (-CH₂-) | Minimal electronic perturbation | Conformational flexibility (torsion angle ~110-130°), distance modulation between pharmacophores | Optimal spatial positioning of pharmacophores, adaptation to binding site topography |
Benzimidazole-Acetic Acid Unit | Carboxylate ionization (pKa ~4.5), zwitterion formation | Hydrogen bonding (donor/acceptor), ionic interactions, coordination to metal ions | Enzyme inhibition (zinc-binding), receptor binding via salt bridges, solubility modulation |
Computational analyses suggest the dimeric structure enables bidentate binding to biological targets, significantly enhancing affinity compared to monomeric analogs. The methyl substituent further provides metabolic protection against oxidative degradation, potentially extending biological half-life [9]. These combined features position this molecule as a versatile pharmacophore with particular relevance in antiparasitic and anticancer contexts, where dimeric benzimidazoles demonstrate enhanced tubulin polymerization inhibition compared to their monomeric counterparts [2] [7]. The molecule's structural complexity, while synthetically challenging, offers multiple vectors for chemical modification to optimize pharmacokinetic and pharmacodynamic properties for specific therapeutic applications.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1